N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Inotropic Activity : Compounds structurally related to quinoline carboxamides have been synthesized and evaluated for their inotropic activities, demonstrating potential as heart failure treatments by improving heart muscle contraction without the adverse effects commonly associated with other inotropic agents (Liu et al., 2009).
Antimicrobial Activity : Novel fluoroquinolone derivatives, including piperidine and quinoline carboxamides, have been synthesized and assessed for their antibacterial and antifungal activities. These compounds exhibit promising antimicrobial properties, indicating potential applications in treating infectious diseases (Srinivasan et al., 2010).
Antimalarial Activity : Aminoalkyl indolo[3,2-b]quinoline-11-carboxamides have shown effectiveness against the malaria parasite by inhibiting hemoglobin uptake in the food vacuole of Plasmodium falciparum, suggesting a novel approach to antimalarial therapy (Mudududdla et al., 2018).
Catalytic and Photocatalytic Properties : Research on quinoline–imidazole–monoamide ligands has led to the synthesis of octamolybdate complexes with applications in electrocatalysis and photocatalysis. These compounds exhibit electrocatalytic activities and photocatalytic properties for degrading organic dyes, contributing to environmental remediation efforts (Li et al., 2020).
Antipsychotic Agents : Heterocyclic carboxamides, including those with quinoline and piperidine moieties, have been evaluated as potential antipsychotic agents. These compounds demonstrate promising activity in vivo, offering potential new treatments for psychiatric disorders (Norman et al., 1996).
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(15-3-4-18-14(12-15)2-1-8-20-18)21-16-5-9-22(10-6-16)17-7-11-26(24,25)13-17/h1-4,8,12,16-17H,5-7,9-11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGDEBXWGHPXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N=CC=C3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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